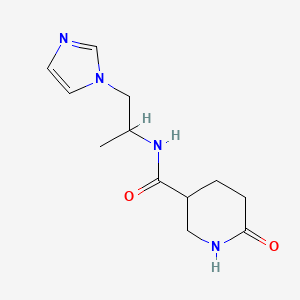
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as CERC-501, is a small molecule drug candidate that has shown potential in treating various neurological and psychiatric disorders. It belongs to the class of compounds known as kappa opioid receptor antagonists and has been studied extensively for its therapeutic properties.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide works by blocking the kappa opioid receptor, which is involved in the regulation of stress, anxiety, and mood. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can reduce the negative effects of stress and anxiety, and improve mood and motivation. It has also been shown to have a modulatory effect on dopamine release, which is involved in reward processing and addiction.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of stress and anxiety responses, improvement in mood and motivation, and reduction in drug-seeking behavior. It has also been shown to have a modulatory effect on dopamine release, which is involved in reward processing and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is its high affinity for the kappa opioid receptor, which makes it a potent and selective antagonist. This allows for precise modulation of the receptor and reduces the potential for off-target effects. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. It is also important to study the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide to optimize dosing and administration. Additionally, the development of more soluble analogs of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can improve its bioavailability and make it more suitable for in vivo studies. Finally, the investigation of the safety and tolerability of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is important for its eventual use in clinical trials.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions that start with the preparation of the starting material, 2,3-dihydro-1H-indene-5-carboxylic acid. This is followed by the formation of an amide bond with 1-methyl-5-oxopyrrolidine-3-carboxylic acid, and subsequent reduction of the ketone group using sodium borohydride. The final step involves the protection of the amine group using tert-butyloxycarbonyl (Boc) to yield the final product, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of mood, stress, and reward. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has the potential to modulate these processes and provide therapeutic benefits.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-10-14(8-15(18)19)16(20)17-9-11-5-6-12-3-2-4-13(12)7-11/h5-7,14H,2-4,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJVQXHHMCGAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NCC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)

![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)
![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)